molecular formula C25H22N2O2 B2403397 N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-41-3

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2403397
CAS No.: 852368-41-3
M. Wt: 382.463
InChI Key: PANOKNZXTVOBRT-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: is a complex organic compound with a molecular formula of C25H25N2O. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s structure also includes two benzyl groups and an oxoacetamide moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Groups: The benzyl groups can be introduced through a benzylation reaction, where the indole derivative is treated with benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide group, which can be achieved by reacting the benzylated indole with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydroxy indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole ring.

    N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but with an ethanamide group instead of an oxoacetamide group.

Uniqueness

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. The oxoacetamide moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-18-23(21-14-8-9-15-22(21)26-18)24(28)25(29)27(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15,26H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANOKNZXTVOBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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